![molecular formula C18H27NO3 B5545391 4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules involving pyrrolidinyl and phenyl groups, akin to our compound of interest, typically involves multicomponent reactions or sophisticated organic synthesis techniques. For instance, Sharma et al. (2013) detailed the synthesis of a compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, demonstrating the complexity and precision required in such syntheses (Sharma et al., 2013).

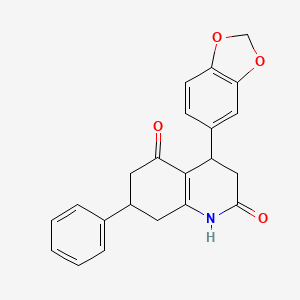

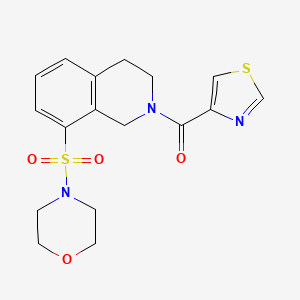

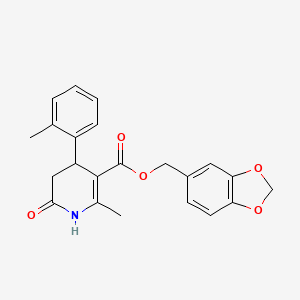

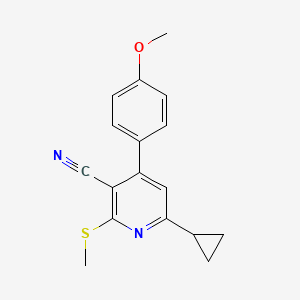

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and computational studies to elucidate the geometry, bond lengths, and angles. Ulaş (2021) conducted a thorough analysis using FTIR, NMR, UV-Vis spectrometry, and computational methods to study the structure of a related alkylaminophenol compound, showcasing the depth of analysis achievable for complex molecules (Ulaş, 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with pyrrolidinyl and phenyl groups are diverse, ranging from cyclocondensations to transaminations. For example, Mahata et al. (2003) explored the synthesis of heterocycles with aldehyde functionality through cyclocondensation, highlighting the chemical reactivity of such compounds (Mahata et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and hydrophobicity can be determined through experimental analysis. Huang et al. (2017) synthesized a series of polyimides from a similar compound, revealing insights into solubility, thermal stability, and hydrophobicity (Huang et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances and the formation of specific products, are pivotal. Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst for the Michael addition, emphasizing the chemical versatility of compounds with pyrrolidine units (Singh et al., 2013).

Scientific Research Applications

Catalytic Applications

Studies have explored the catalytic efficiency of pyrrolidine derivatives in chemical reactions. For instance, Singh et al. (2013) discussed the use of a pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting the potential of pyrrolidine derivatives in facilitating stereoselective chemical synthesis (Singh et al., 2013).

CO2 Solubility Analysis

Liu et al. (2019) investigated the CO2 equilibrium solubility in solutions of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, emphasizing the importance of understanding the interactions between CO2 and amine solutions for applications such as carbon capture and sequestration (Liu et al., 2019).

Pyrolytic Reactions

The gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives was studied by Dib et al. (2008), revealing insights into the kinetics and mechanisms of pyrolysis that could be relevant to the thermal decomposition of related compounds (Dib et al., 2008).

Antioxidant Activity

Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of 3-pyrroline-2-ones, demonstrating the potential of pyrrolidine derivatives in acting as effective radical scavengers, which might hint at similar properties in closely related compounds (Nguyen et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(2-hydroxyethyl)pyrrolidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,22)11-9-14-5-7-15(8-6-14)17(21)19-12-3-4-16(19)10-13-20/h5-8,16,20,22H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJDXWJOCNZGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC2CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{[2-(2-Hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)